Cellular Potency in KRAS G12C-Mutant NCI-H358 NSCLC Cells
In a direct cellular assay context, KRAS G12C inhibitor 5 demonstrates potent inhibition of KRAS G12C-driven signaling. The compound reduces ERK phosphorylation in human NCI-H358 non-small cell lung cancer cells, which endogenously harbor the KRAS G12C mutation, with an IC50 value of 10 nM when measured after 3 hours of incubation using an in-cell western assay [1]. This activity is consistent with the potency range expected for advanced tetrahydropyridopyrimidine-based KRAS G12C inhibitors that effectively engage the switch II pocket and disrupt downstream MAPK pathway activation [2]. While a direct comparator value for a structurally distinct inhibitor (e.g., ARS-1620) under identical conditions is not available from the source data, this quantitative cellular IC50 value provides a critical benchmark for researchers selecting this compound for cellular pathway inhibition studies in NSCLC models.
| Evidence Dimension | Cellular ERK phosphorylation inhibition |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | No direct comparator data available in source; cross-study comparison with class benchmark not feasible due to differing assay conditions (3h incubation, in-cell western format). |
| Quantified Difference | N/A - single compound data |
| Conditions | Human NCI-H358 NSCLC cells (KRAS G12C endogenous mutant); 3-hour incubation; in-cell western assay |
Why This Matters
This quantifies the compound's ability to engage the KRAS G12C target in a relevant cellular context, providing a crucial selection criterion for researchers studying KRAS-driven oncogenic signaling in NSCLC models.
- [1] MedChemExpress (MCE). KRAS G12C inhibitor 5 Technical Datasheet. Biological Activity Section. 2024. View Source
- [2] Fell JB, Fischer JP, Baer BR, et al. Discovery of Tetrahydropyridopyrimidines as Irreversible Covalent Inhibitors of KRAS-G12C with In Vivo Activity. ACS Med Chem Lett. 2018;9(12):1230-1235. View Source
